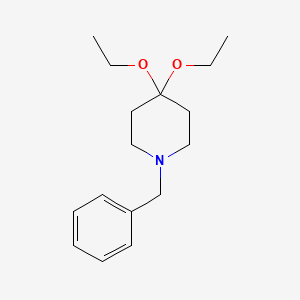

1-苄基-4,4-二乙氧基哌啶

描述

1-Benzyl-4,4-diethoxypiperidine (1-Bz-4,4-DEP) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a member of the piperidine class of compounds, which are used as intermediates in the synthesis of a number of drugs. 1-Bz-4,4-DEP has been found to have a number of biochemical and physiological effects, making it a useful tool in the laboratory.

科学研究应用

3-氨基哌啶的合成

1-苄基-4,4-二乙氧基哌啶已被用于合成 3-氨基哌啶,它们是潜在的物质 P 拮抗剂。这种合成方法涉及对应肟的托西酸盐的 KOEt 处理(Neber 重排)(Diez 等人,1995 年)。

多巴胺转运蛋白抑制

1-苄基-4,4-二乙氧基哌啶的 N-苄基哌啶类似物的研究表明,这些化合物可以选择性地与多巴胺转运蛋白 (DAT)、血清素转运蛋白 (SERT) 和去甲肾上腺素转运蛋白 (NET) 结合。这些发现对于针对神经递质系统的治疗开发具有重要意义 (Greiner 等人,2003 年)。

自由基聚合应用

在聚合物化学领域,苄基(二乙氧基磷酰基)二硫代甲酸酯(1-苄基-4,4-二乙氧基哌啶的衍生物)已被用于苯乙烯的自由基聚合中。该化合物已显示出在控制聚合方面的功效,有助于开发具有特定特性的聚合物 (Alberti 等人,2003 年)。

抗高血压活性

源自 1-苄基-4,4-二乙氧基哌啶的化合物已对其潜在的抗高血压活性进行了评估。这些化合物包括螺哌啶之类的衍生物,它们在这个治疗领域显示出有希望的结果 (Takai 等人,1985 年)。

亲核取代反应

在有机合成中,1-苄基-4,4-二乙氧基哌啶衍生物一直是亲核取代反应的关键底物。这些反应对于合成各种药理活性化合物至关重要 (Okitsu 等人,2001 年)。

作用机制

Target of Action

The primary targets of 1-Benzyl-4,4-diethoxypiperidine are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition. Inhibition of these enzymes can increase the concentration of acetylcholine in the brain, potentially improving cognitive function .

Mode of Action

1-Benzyl-4,4-diethoxypiperidine interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the brain

Biochemical Pathways

By inhibiting AChE and BuChE, 1-Benzyl-4,4-diethoxypiperidine affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By preventing the breakdown of acetylcholine, 1-Benzyl-4,4-diethoxypiperidine can enhance cholinergic transmission, which is crucial for memory and cognition .

Result of Action

The inhibition of AChE and BuChE by 1-Benzyl-4,4-diethoxypiperidine leads to an increase in acetylcholine levels in the brain . This can potentially improve cognitive function, particularly in conditions like Alzheimer’s disease, where a decrease in acetylcholine is observed .

属性

IUPAC Name |

1-benzyl-4,4-diethoxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-3-18-16(19-4-2)10-12-17(13-11-16)14-15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWIVGCTGYSXRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCN(CC1)CC2=CC=CC=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2910996.png)

![2-(2-bromophenyl)-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2910999.png)

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2911002.png)

![1-[2-(3,6-Dihydro-2H-pyridin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2911007.png)

![2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide](/img/structure/B2911008.png)

![6-Oxaspiro[4.5]decan-10-one](/img/structure/B2911019.png)